molecular formula C17H28ClN B13706507 3-(3,5-Di-tert-butylphenyl)azetidine Hydrochloride

3-(3,5-Di-tert-butylphenyl)azetidine Hydrochloride

Cat. No.: B13706507
M. Wt: 281.9 g/mol
InChI Key: QYVBNKYJCLBUJR-UHFFFAOYSA-N
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Description

3-(3,5-Di-tert-butylphenyl)azetidine Hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 3,5-di-tert-butylphenyl group attached to the azetidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Di-tert-butylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF (Dimethylformamide).

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

3-(3,5-Di-tert-butylphenyl)azetidine Hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,5-Di-tert-butylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Di-tert-butylphenyl)azetidine
  • 3-(3,5-Di-tert-butylphenyl)oxetane
  • 3-(3,5-Di-tert-butylphenyl)pyrrolidine

Uniqueness

3-(3,5-Di-tert-butylphenyl)azetidine Hydrochloride is unique due to its specific structural features, such as the presence of the azetidine ring and the 3,5-di-tert-butylphenyl group. These features contribute to its distinct chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C17H28ClN

Molecular Weight

281.9 g/mol

IUPAC Name

3-(3,5-ditert-butylphenyl)azetidine;hydrochloride

InChI

InChI=1S/C17H27N.ClH/c1-16(2,3)14-7-12(13-10-18-11-13)8-15(9-14)17(4,5)6;/h7-9,13,18H,10-11H2,1-6H3;1H

InChI Key

QYVBNKYJCLBUJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2CNC2)C(C)(C)C.Cl

Origin of Product

United States

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